molecular formula C4H9NO B13413995 Methyl[(oxiran-2-yl)methyl]amine

Methyl[(oxiran-2-yl)methyl]amine

Cat. No.: B13413995
M. Wt: 87.12 g/mol
InChI Key: YYYGSQOZWZQGSM-UHFFFAOYSA-N
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Description

Methyl[(oxiran-2-yl)methyl]amine is an organic compound that features both an amine group and an epoxide group. The presence of these functional groups makes it a versatile compound in organic synthesis and various industrial applications. The compound is known for its reactivity, particularly due to the strained three-membered epoxide ring, which can undergo a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl[(oxiran-2-yl)methyl]amine can be synthesized through several methods. One common approach involves the reaction of an epoxide with a primary amine. For example, the reaction of epichlorohydrin with methylamine under basic conditions can yield this compound. The reaction typically requires a solvent such as water or an alcohol and is carried out at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl[(oxiran-2-yl)methyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Oxidizing Agents: Such as hydrogen peroxide and peracids.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from these reactions include β-amino alcohols, β-hydroxy ethers, β-hydroxy sulfides, and diols. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Methyl[(oxiran-2-yl)methyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl[(oxiran-2-yl)methyl]amine involves the nucleophilic attack on the epoxide ring, leading to ring-opening reactions. This process can be catalyzed by acids or bases, and the resulting products can further react to form more complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Methyl[(oxiran-2-yl)methyl]amine can be compared with other similar compounds such as:

    Epichlorohydrin: Another epoxide that is widely used in organic synthesis.

    Morpholine: A compound that contains both an amine and an ether group.

    Dimethylamine: A simple amine that lacks the epoxide group.

The uniqueness of this compound lies in its combination of an amine and an epoxide group, which provides a wide range of reactivity and applications in various fields.

Properties

IUPAC Name

N-methyl-1-(oxiran-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-5-2-4-3-6-4/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYGSQOZWZQGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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